BAY1125976

概要

説明

BAY1125976は、PI3K/AKT/mTORシグナル伝達経路に関与するセリン/スレオニンキナーゼであるAKT1およびAKT2の高選択的かつ強力なアロステリック阻害剤です。この経路は、細胞の増殖、増殖、生存、および代謝の調節において重要な役割を果たします。 This compoundは、PI3K/AKT/mTOR経路に異常がある癌の治療において、前臨床研究で大きな可能性を示しています .

準備方法

合成経路と反応条件

BAY1125976の合成には、主要な中間体の調製から始まる複数の段階が含まれます反応条件には、通常、収率と純度を最適化するために、有機溶媒、触媒、および特定の温度と圧力の設定の使用が含まれます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境への配慮を考慮して最適化されています。 連続フロー化学や自動合成などの高度な技術を使用して、生産速度を向上させ、一貫した品質を確保することができます .

化学反応の分析

Core Structural Features and Functional Group Reactivity

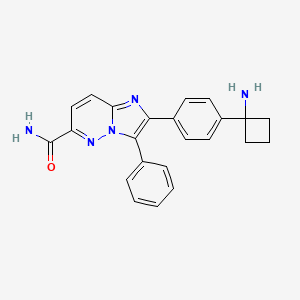

The compound’s structure (C₂₃H₂₁N₅O) includes:

- Imidazo[1,2-b]pyridazine core : A fused heteroaromatic system prone to electrophilic substitution at electron-rich positions (e.g., C-5 or C-8).

- Carboxamide group (-CONH₂) : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.

- Cyclobutylamine substituent : The strained cyclobutane ring may undergo ring-opening reactions under thermal or catalytic stress.

- Phenyl groups : Participate in π-π stacking interactions but show low reactivity under physiological conditions.

Table 1: Key Functional Groups and Reactivity

| Functional Group | Reactivity Profile | Potential Reactions |

|---|---|---|

| Imidazopyridazine core | Electrophilic substitution (e.g., nitration) | Aromatic ring modifications |

| Carboxamide | Hydrolysis (acid/base) | → Carboxylic acid + amine |

| Cyclobutylamine | Ring-opening (e.g., acid-catalyzed) | → Linear amine derivatives |

| Phenyl substituents | Stable under standard conditions | Limited direct reactivity |

Biochemical Interaction Mechanisms

BAY1125976 acts as a non-ATP competitive inhibitor by binding to an allosteric pocket formed by AKT’s kinase and pleckstrin homology (PH) domains . This interaction blocks:

- Phosphorylation at T308 (catalyzed by PDK1) and S473 (mTORC2-dependent), critical for AKT activation .

- Downstream signaling via 4EBP1-T70 phosphorylation, disrupting PI3K/AKT/mTOR pathway activity .

Table 2: Key Biochemical Interactions

| Target Site | Inhibition Mechanism | Functional Consequence |

|---|---|---|

| AKT1/2 allosteric pocket | Disrupts kinase-PH domain conformation | Prevents membrane recruitment/activation |

| T308 (PDK1 site) | Blocks phosphorylation | Halts AKT activation cascade |

| 4EBP1-T70 | Reduces phosphorylation efficiency | Inhibits cap-dependent translation |

Stability and Metabolic Considerations

While specific degradation pathways are not fully published, structural analogs suggest:

- Hepatic metabolism : Likely mediated by CYP3A4/5 enzymes, with oxidative modifications to the cyclobutylamine or imidazopyridazine moieties.

- Plasma stability : The carboxamide group enhances solubility but may undergo slow hydrolysis in extreme pH environments.

科学的研究の応用

BAY1125976 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the PI3K/AKT/mTOR pathway and its role in cellular processes.

Biology: Investigated for its effects on cell growth, proliferation, and survival in various cell lines.

Medicine: Explored as a potential therapeutic agent for cancers with PI3K/AKT/mTOR pathway aberrations, including breast and prostate cancer.

Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize treatment strategies

作用機序

BAY1125976は、AKT1およびAKT2のリン酸化と活性を選択的に結合して阻害することにより、その効果を発揮します。この阻害は、ATP非競合的な方法で行われ、Thr308とSer473の両方でAKTのリン酸化を阻害します。 これにより、PI3K/AKT/mTORシグナル伝達経路が下流で阻害され、腫瘍細胞の増殖と生存が抑制されます .

類似の化合物との比較

類似の化合物

Borussertib: 異なる作用機序を持つ別のAKT阻害剤。

MK-2206: AKT1、AKT2、およびAKT3の選択的アロステリック阻害剤。

GSK690693: AKTの3つのアイソフォームすべてを標的とするパンAKT阻害剤

独自性

This compoundは、AKT1およびAKT2に対する高い選択性と効力を持ち、オフターゲット効果が最小限であるため、ユニークです。 そのATP非競合的阻害機序は、他のAKT阻害剤とは異なり、PI3K/AKT/mTOR経路の研究と標的とした癌治療の開発のための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Borussertib: Another AKT inhibitor with a different mechanism of action.

MK-2206: A selective allosteric inhibitor of AKT1, AKT2, and AKT3.

GSK690693: A pan-AKT inhibitor targeting all three isoforms of AKT

Uniqueness

BAY1125976 is unique due to its high selectivity and potency for AKT1 and AKT2, with minimal off-target effects. Its non-ATP competitive inhibition mechanism distinguishes it from other AKT inhibitors, making it a valuable tool for studying the PI3K/AKT/mTOR pathway and developing targeted cancer therapies .

生物活性

BAY1125976 is a selective allosteric inhibitor of AKT1 and AKT2, which are critical components of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway. This pathway is frequently activated in various cancers, contributing to tumor growth, survival, and resistance to therapies. The compound has been evaluated in several studies for its biological activity, particularly against cancers that exhibit aberrations in the PI3K-AKT-mTOR signaling cascade.

This compound operates by binding to an allosteric site on AKT1 and AKT2, which inhibits their kinase activity. This binding prevents the phosphorylation of key substrates, thereby disrupting downstream signaling pathways involved in cell proliferation and survival. Specifically, this compound inhibits the phosphorylation of threonine 308 (T308) by PDK1, a crucial step for AKT activation. The compound has shown selectivity for full-length AKT proteins while not affecting truncated forms lacking the pleckstrin homology (PH) domain .

In Vitro Efficacy

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across a broad spectrum of human cancer cell lines. Notably, it exhibits particularly high activity in breast and prostate cancer cell lines that express estrogen or androgen receptors. The compound has been shown to reduce cell viability significantly in models with specific mutations such as PIK3CA^H1074R^ and AKT^E17K^, which are common in luminal B breast cancer .

In Vivo Studies

This compound has been tested in various animal models, including patient-derived xenografts (PDX) and established tumor models. It demonstrated strong antitumor efficacy in several settings:

- Breast Cancer Models : Significant efficacy was observed in KPL4 (PIK3CA^H1074R^) and MCF7 models.

- Prostate Cancer Models : Effective against LAPC-4 (AKT^E17K^) and AXF 984 anal cancer models .

Clinical Trials

A phase I clinical trial (NCT01915576) evaluated the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings from this trial include:

- Dosing Regimens : Patients received this compound either once daily (QD) or twice daily (BID) for 21 days per cycle.

- Safety Profile : The drug was generally well tolerated; however, dose-limiting toxicities included increased liver enzymes and gastrointestinal symptoms.

- Efficacy Outcomes : Among 78 patients enrolled, one patient achieved a partial response, while 30 had stable disease. The clinical benefit rate was approximately 27.9% for those treated at the recommended phase 2 dose .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound across different studies:

特性

IUPAC Name |

2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGYKRAZYDNCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402608-02-9 | |

| Record name | BAY-1125976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402608029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-1125976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL7A1UM87X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。